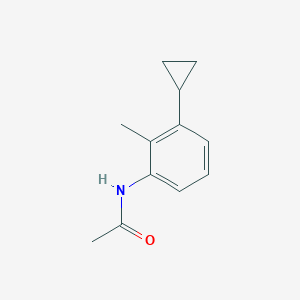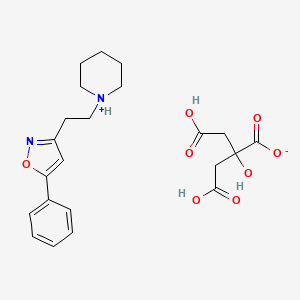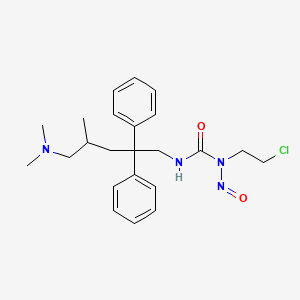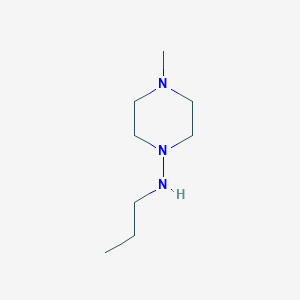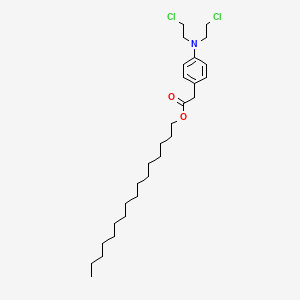
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester is a chemical compound known for its unique structure and properties. This compound consists of a hexadecyl ester group attached to an acetic acid moiety, which is further connected to a phenyl ring substituted with N,N-bis(2-chloroethyl)amino groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester typically involves the esterification of acetic acid with hexadecanol in the presence of a catalyst such as sulfuric acid. The resulting hexadecyl acetate is then reacted with 2-(N,N-bis(2-chloroethyl)amino)phenol under controlled conditions to yield the desired compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as primary or secondary amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted amines or thiols.
科学的研究の応用
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a chemotherapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester involves its interaction with cellular components. The compound’s N,N-bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, undecyl ester
- Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, octadecyl ester
Uniqueness
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester is unique due to its specific ester group, which imparts distinct physicochemical properties. Compared to its similar compounds, the hexadecyl ester variant may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications in research and industry.
特性
CAS番号 |
66232-29-9 |
|---|---|
分子式 |
C28H47Cl2NO2 |
分子量 |
500.6 g/mol |
IUPAC名 |
hexadecyl 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C28H47Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-33-28(32)25-26-16-18-27(19-17-26)31(22-20-29)23-21-30/h16-19H,2-15,20-25H2,1H3 |
InChIキー |
ZWDBEIUHQWOPQY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


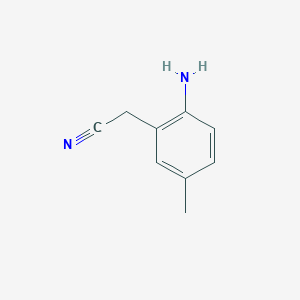

![2-Hydrazono-4-nitro-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13791762.png)
![5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13791763.png)
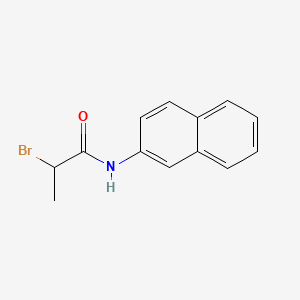
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791791.png)
![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)

![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)
